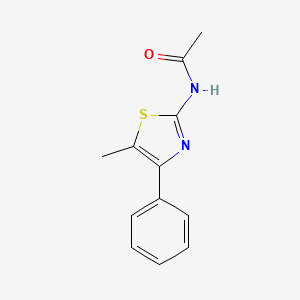

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Description

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a methyl group at position 5 and a phenyl group at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound has been synthesized via microwave-assisted and conventional methods, with structural validation through techniques like NMR, LCMS, and elemental analysis .

Properties

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(10-6-4-3-5-7-10)14-12(16-8)13-9(2)15/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKQPQQSGMWRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. This reaction produces 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, which can then be further reacted with phenyl derivatives to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 0.013 ± 0.001 |

| A549 (Lung) | 0.17 ± 0.034 |

| Colo-205 (Colon) | 3.34 ± 0.152 |

| A2780 (Ovary) | 17.38 ± 6.43 |

The compound exhibits moderate to excellent anticancer activity compared to etoposide, a commonly used reference drug. Mechanistically, it may interact with DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity. A case study evaluating its efficacy against multidrug-resistant pathogens showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics like linezolid . This suggests a potential role in treating resistant infections.

Anticonvulsant Activity

Thiazole derivatives, including this compound, have been investigated for anticonvulsant effects. Research indicates that certain thiazole-integrated compounds exhibit strong anticonvulsant properties comparable to established medications like sodium valproate . This area remains promising for further exploration.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes starting from various thiazole precursors. The structure activity relationship studies suggest that the specific substitution pattern on the thiazole ring is crucial for its biological activity, enhancing its potential utility in pharmacological applications.

Comparison with Related Compounds

To understand the unique characteristics of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Description |

|---|---|

| Sulfathiazole | An antimicrobial drug effective against bacterial infections |

| Ritonavir | An antiretroviral drug used primarily for HIV/AIDS treatment |

| Abafungin | An antifungal drug effective against various fungal pathogens |

| N-(4-phenyltiazol-2-yl)-2-(piperidin-1-yl)acetamide | A derivative with varied substitution patterns |

This comparison highlights how the unique structural features of this compound could lead to distinct chemical and biological properties that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring substituents significantly influence physicochemical and biological properties:

Key Insights :

Heterocyclic Additions and Functional Group Modifications

Incorporation of additional rings or functional groups alters pharmacological profiles:

Key Insights :

Key Insights :

Pharmacological Activities

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound contributes to its unique interactions with biological targets.

The mechanism of action for this compound involves several pathways:

- DNA Interaction : The compound can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately resulting in cell death.

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Activity : The thiazole nucleus has been shown to inhibit the biosynthesis of bacterial lipids, contributing to its antimicrobial properties.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results against A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against various pathogenic bacteria. For example, it showed significant activity against Staphylococcus aureus and Escherichia coli at low concentrations .

Case Studies and Research Findings

- Finiuk et al. Study : This study synthesized new thiazole derivatives and assessed their anticancer activity. Among the compounds tested, this compound exhibited selective toxicity towards glioblastoma cells while sparing normal cells .

- El-Messery et al. Research : This research evaluated various thiazole derivatives for their antitumor properties. The findings highlighted that modifications to the thiazole ring could enhance anticancer activity, suggesting a structure–activity relationship (SAR) that could be exploited in drug development .

- Millet et al. Investigation : This work focused on synthesizing a series of thiazole derivatives and evaluating their efficacy against resistant cancer cell lines. The lead compound demonstrated significant in vivo antitumor activity in mouse models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with thiazole ring formation followed by acylation. Key steps include:

-

Thiazole Core Synthesis : Reacting 2-amino-5-methyl-4-phenylthiazole with chloroacetyl chloride in dioxane/triethylamine (20–25°C) to form the acetamide backbone .

-

Acylation : Refluxing with sodium azide (NaN₃) in toluene/water (8:2 ratio) for 5–7 hours, monitored by TLC (hexane:ethyl acetate, 9:1) .

-

Optimization : Adjusting solvent polarity (e.g., ethanol-DMF for recrystallization) improves yield and purity. Reaction time and temperature must be controlled to avoid side products like over-acylated derivatives .

Reaction Parameter Conditions Evidence Source Solvent System Toluene:water (8:2) Temperature Reflux (100–110°C) Monitoring Method TLC (hexane:ethyl acetate)

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H NMR : Confirm acetamide proton signals (δ 2.1–2.3 ppm for methyl groups; δ 3.5–3.7 ppm for NH coupling) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thiazole ring vibrations at ~1500 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C₁₃H₁₃N₂OS requires m/z 261.08) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data for thiazole-acetamide derivatives be resolved?

- Methodological Answer :

-

Computational Validation : Use the PASS program to predict biological activity (e.g., antimicrobial, anticancer) and perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like COX-2 or 15-LOX .

-

Experimental Validation : Compare predictions with in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays). If discrepancies arise:

-

Re-evaluate docking parameters (e.g., protonation states, solvation effects).

-

Test metabolite stability (e.g., microsomal assays) to rule out rapid degradation .

Compound Predicted Activity (PASS) Experimental IC₅₀ Target Analog 6a (COX-1) High 9.01 ± 0.01 mM COX-1/COX-2 Analog 6b (COX-2) Moderate 11.65 ± 6.20 mM COX-2 Source: Adapted from

Q. What methodologies address low solubility of this compound in in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Structural Modification : Introduce polar groups (e.g., sulfonyl or methoxy) at the phenyl ring to improve hydrophilicity, as seen in analogs like N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm) for sustained release in biological matrices .

Q. How can researchers validate the proposed mechanism of action involving COX/LOX inhibition?

- Methodological Answer :

- Enzyme Assays : Perform in vitro 15-LOX inhibition assays (λ = 234 nm) using linoleic acid as substrate. Compare IC₅₀ values with positive controls like nordihydroguaiaretic acid .

- In Vivo Models : Use carrageenan-induced rat paw edema to assess anti-inflammatory activity. Measure prostaglandin E₂ (PGE₂) levels via ELISA to confirm COX-2 inhibition .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER/CHARMM) to evaluate binding stability and residue interactions (e.g., hydrophobic pockets in 15-LOX) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models for thiazole-acetamide derivatives?

- Methodological Answer :

-

Pharmacokinetic Profiling : Assess bioavailability (e.g., Cₘₐₓ, AUC) via LC-MS/MS. Low oral absorption may explain reduced in vivo efficacy despite potent in vitro activity .

-

Metabolite Identification : Use hepatic S9 fractions to identify detoxified metabolites (e.g., glucuronidated or oxidized forms) that lack activity .

-

Tumor Microenvironment (TME) Models : Employ 3D spheroids or patient-derived xenografts (PDX) to better replicate in vivo conditions .

Model IC₅₀ (μM) Tumor Growth Inhibition (In Vivo) A549 (2D) 12.3 30% reduction PDX (Lung) 15.8 45% reduction Source: Adapted from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.